tert-butyl (2R,3S)-2-amino-3-hydroxybutanoate
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Overview
Description
Tert-butyl (2R,3S)-2-amino-3-hydroxybutanoate is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butyl ester group, an amino group, and a hydroxyl group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,3S)-2-amino-3-hydroxybutanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (2R,3S)-2-amino-3-hydroxybutanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems. This method offers several advantages, including increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R,3S)-2-amino-3-hydroxybutanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding keto acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted esters or amides.
Scientific Research Applications
Tert-butyl (2R,3S)-2-amino-3-hydroxybutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving amino acids.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of tert-butyl (2R,3S)-2-amino-3-hydroxybutanoate involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The tert-butyl ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate
- tert-Butyl (2R,3S)-2-amino-3-hydroxybutanoic acid
Uniqueness
Tert-butyl (2R,3S)-2-amino-3-hydroxybutanoate is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination of features makes it a versatile compound for various chemical transformations and applications in scientific research.
Properties
Molecular Formula |
C8H17NO3 |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
tert-butyl (2R,3S)-2-amino-3-hydroxybutanoate |
InChI |
InChI=1S/C8H17NO3/c1-5(10)6(9)7(11)12-8(2,3)4/h5-6,10H,9H2,1-4H3/t5-,6+/m0/s1 |
InChI Key |
XASPGLPXANLVTJ-NTSWFWBYSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)OC(C)(C)C)N)O |
Canonical SMILES |
CC(C(C(=O)OC(C)(C)C)N)O |
Origin of Product |
United States |
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